molecular formula C7H2ClF5N2O2 B12441561 2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid CAS No. 954226-17-6

2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid

Cat. No.: B12441561
CAS No.: 954226-17-6
M. Wt: 276.55 g/mol
InChI Key: NHCAUBCDUKYIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities . The presence of a chlorine atom at position 2 and a pentafluoroethyl group at position 4 makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrimidine and pentafluoroethyl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reactors can further improve the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
  • 2-Chloro-4-(fluoromethyl)pyrimidine-5-carboxylic acid

Uniqueness

The presence of the pentafluoroethyl group in 2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid imparts unique electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogs .

Properties

CAS No.

954226-17-6

Molecular Formula

C7H2ClF5N2O2

Molecular Weight

276.55 g/mol

IUPAC Name

2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H2ClF5N2O2/c8-5-14-1-2(4(16)17)3(15-5)6(9,10)7(11,12)13/h1H,(H,16,17)

InChI Key

NHCAUBCDUKYIDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(C(F)(F)F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.